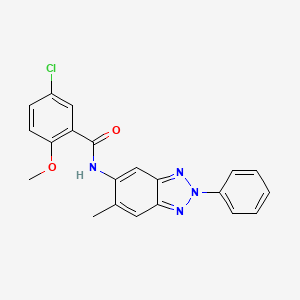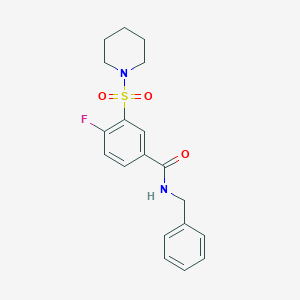![molecular formula C20H20N2O3 B5208859 1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)
1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of 1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of protein kinases, which are involved in various cellular processes such as cell growth and differentiation. It has also been suggested that the compound may induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit biochemical and physiological effects in various cell lines. In cancer cells, it has been shown to inhibit cell growth and induce cell death. In addition, it has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol is its potential as an anticancer agent. It has been shown to exhibit selective toxicity towards cancer cells, making it a promising candidate for further development. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Orientations Futures
There are several future directions for the study of 1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol. One direction is the further investigation of its potential as an anticancer agent. Another direction is the study of its mechanism of action and its interaction with protein kinases. Additionally, the development of more soluble derivatives of the compound may improve its bioavailability and effectiveness.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol involves the reaction of 4,6-dichloropyrimidine with benzyl alcohol in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated as a potential inhibitor of protein kinases, which are involved in various cellular processes such as cell growth and differentiation.
Propriétés
IUPAC Name |
1-[4,6-bis(phenylmethoxy)pyrimidin-5-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-15(23)18-19(24-12-16-8-4-2-5-9-16)21-14-22-20(18)25-13-17-10-6-3-7-11-17/h2-11,14-15,23H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFODBUBOBYKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CN=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)

![4-fluoro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5208832.png)

![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)